

1-(Chloroacetyl)azepane synthesis from azepane and chloroacetyl chloride

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Compound of Interest

Compound Name: 1-(Chloroacetyl)azepane

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An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(chloroacetyl)azepane** from azepane and chloroacetyl chloride. This process, a classic example of N-acylation, is a fundamental reaction in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical development. The chloroacetyl group serves as a versatile handle for subsequent nucleophilic substitutions.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between the secondary amine, azepane (also known as hexamethyleneimine), and the highly reactive acyl halide, chloroacetyl chloride. The nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, **1-(chloroacetyl)azepane**, and releases a molecule of hydrochloric acid (HCl). A base, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting azepane and driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of **1-(chloroacetyl)azepane**.

Parameter	Azepane	Chloroacetyl Chloride	1-(Chloroacetyl)azepane
CAS Number	111-49-9	79-04-9	52227-33-5 [1] [2]
Molecular Formula	C ₆ H ₁₃ N	C ₂ H ₂ Cl ₂ O	C ₈ H ₁₄ CINO [1] [2]
Molecular Weight (g/mol)	99.17	112.94	175.66 [1] [2]
Boiling Point (°C)	138-139	105-107	91 @ 0.36 Torr [2]
Density (g/cm ³)	0.853	1.419	1.112 (Predicted) [2]
Expected ¹ H NMR (CDCl ₃ , δ ppm)	-	-	~4.1 (s, 2H, -C(=O)CH ₂ Cl), ~3.5 (t, 4H, -N-CH ₂ -), ~1.7 (m, 8H, -(CH ₂) ₄ -)
Expected ¹³ C NMR (CDCl ₃ , δ ppm)	-	-	~166 (C=O), ~48 (-N-CH ₂ -), ~42 (-CH ₂ Cl), ~29, ~27, ~26 (ring CH ₂)
Expected IR (cm ⁻¹)	~3280 (N-H stretch)	~1785 (C=O stretch)	~1650 (amide C=O stretch), no N-H stretch

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **1-(chloroacetyl)azepane**.

Materials and Equipment:

- Azepane
- Chloroacetyl chloride
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

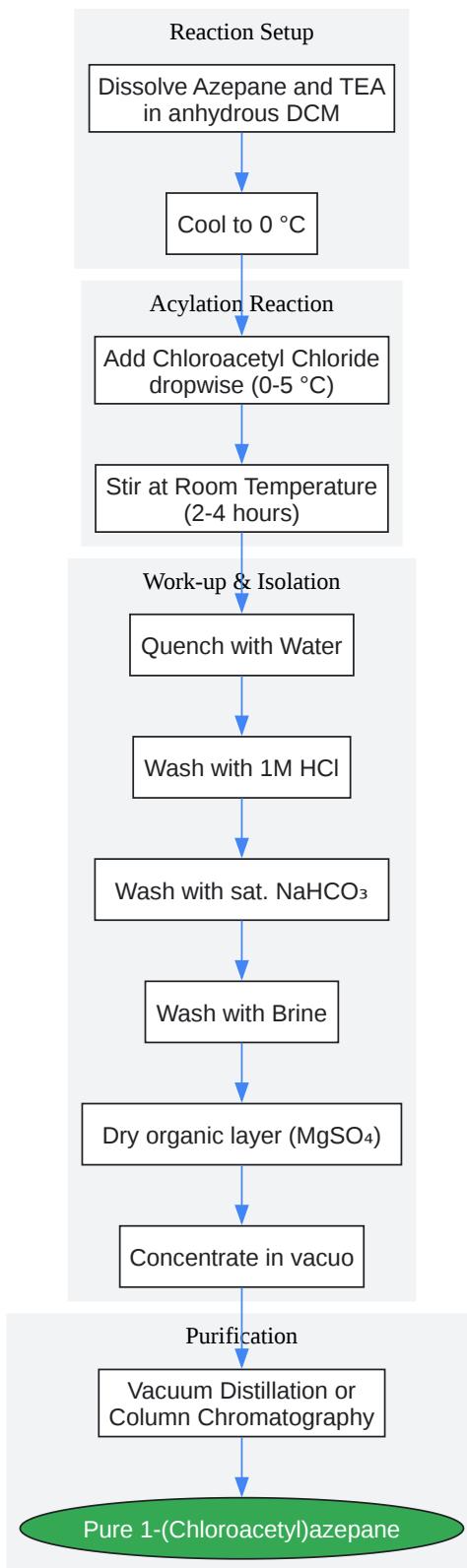
Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

- **Addition of Chloroacetyl Chloride:** Add chloroacetyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up - Quenching and Extraction:**
 - Quench the reaction by adding water to the flask.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-(chloroacetyl)azepane** can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to obtain the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Experimental workflow for the synthesis of **1-(chloroacetyl)azepane**.

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References

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